molecular formula C9H17ClN4O2 B6184308 ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 2624109-39-1

ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B6184308
CAS No.: 2624109-39-1
M. Wt: 248.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride is a chemical compound with diverse applications in scientific research, chemistry, and medicine. Its unique structure, characterized by the triazole ring and aminopropyl group, allows it to participate in various chemical reactions, making it a valuable compound for multiple fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves a multi-step process:

  • Formation of the triazole ring: : The process starts with the cyclization of suitable precursors to form the 1H-1,2,4-triazole core.

  • Introduction of the aminopropyl group: : The aminopropyl group is introduced through nucleophilic substitution or addition reactions.

  • Esterification: : The carboxyl group is esterified using ethanol and acid catalysts to form the ethyl ester.

  • Hydrochloride formation: : The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis is optimized for large-scale production, ensuring high yields and purity. This involves:

  • Use of automated reactors to control temperature, pressure, and reaction times.

  • Implementation of continuous flow processes to enhance efficiency.

  • Strict quality control measures to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding N-oxides or carboxylic acids.

  • Reduction: : Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride can modify functional groups like ketones or nitro groups.

  • Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or aminopropyl group.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.

  • Reduction: : Sodium borohydride, lithium aluminum hydride; often conducted in solvents like ethanol or diethyl ether.

  • Substitution: : Halogens, alkylating agents; usually require catalysts or specific pH conditions to proceed efficiently.

Major Products Formed

  • Oxidation products: : N-oxides, carboxylic acids.

  • Reduction products: : Alcohols, amines.

  • Substitution products: : Halo derivatives, alkylated compounds.

Scientific Research Applications

Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride finds applications in various scientific fields:

  • Chemistry: : Used as a building block in the synthesis of complex molecules, particularly in heterocyclic chemistry.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored as a lead compound in drug discovery, particularly for antimicrobial or anticancer agents.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride involves interactions with molecular targets such as enzymes or receptors. Its triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The aminopropyl group provides additional binding interactions, enhancing the compound's potency and selectivity.

Comparison with Similar Compounds

Ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride can be compared with similar compounds like:

  • Ethyl 3-aminopropyl-1H-1,2,4-triazole-5-carboxylate: : Lacks the methyl group, leading to different chemical properties and reactivity.

  • Methyl 3-aminopropyl-1H-1,2,4-triazole-5-carboxylate: : Methyl ester instead of ethyl ester, affecting solubility and reaction conditions.

  • 3-[(1S)-1-Aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate: : Absence of the ethyl ester group, leading to distinct applications and chemical behavior.

This compound stands out due to its unique combination of functional groups, making it versatile and valuable in multiple scientific and industrial applications.

Properties

CAS No.

2624109-39-1

Molecular Formula

C9H17ClN4O2

Molecular Weight

248.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.